2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-23-8-10-24(11-9-23)25-17-7-3-6-16(17)19(22-20(25)28)31-13-18(27)21-14-4-2-5-15(12-14)26(29)30/h2,4-5,12H,3,6-11,13H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNNLJZAQBADGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins that have affinity for piperazine derivatives
Mode of Action
Based on its structural similarity to other piperazine derivatives, it is possible that it interacts with its targets through cation-π and ch-π interactions. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways, including neurotransmission and signal transduction. The compound’s effects on these pathways could lead to downstream effects on cellular processes and physiological responses.
Pharmacokinetics
Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier. These properties suggest that the compound could potentially be distributed throughout the body and reach its targets effectively.
Result of Action
Based on its structural similarity to other piperazine derivatives, it could potentially modulate the activity of its target proteins, leading to changes in cellular signaling and function.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and its interaction with its targets. Similarly, temperature could affect the compound’s stability and its interactions with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in core heterocyclic systems, substituents, and pharmacological profiles. Below is a comparative analysis based on available evidence:
Core Heterocyclic Modifications
- Analog from : Features a cyclopenta[4,5]thieno[2,3-d]pyrimidine core fused with a thiophene ring. This modification increases aromaticity and planarity, which may improve π-π stacking interactions but reduce solubility .
- Analog from : Utilizes a pyrimidine-indazole hybrid core, which introduces additional hydrogen-bonding sites (e.g., NH groups) for target engagement .
Substituent Variations
Research Findings and Implications
Pharmacological Potential
- Target Compound : The 3-nitrophenyl group may confer enhanced binding to kinases or receptors requiring EWGs, while the methylpiperazine could improve pharmacokinetics (e.g., blood-brain barrier penetration) .
- Analog : The 4-chlorophenyl group’s lipophilicity may favor targets in hydrophobic environments, such as membrane-bound enzymes .
- Analog : The indazole-piperazine combination is associated with kinase inhibition (e.g., JAK2, EGFR), suggesting a possible shared mechanism for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
